Macurin
Description
Origin and Classification within Benzophenones and Phenolic Compounds Maclurin is a naturally occurring phenolic compound found predominantly in plants. It is a member of the benzophenone (B1666685) class of compounds, characterized by a diphenylmethanone structure with hydroxyl groups attached to the phenyl rings.nih.govmdpi.comSpecifically, maclurin is a pentaoxygenated benzophenone, possessing a 2,3′,4,4′,6-pentaoxygenation pattern.mdpi.comThis structural feature contributes to its classification as a polyphenol.smolecule.com
Maclurin has been reported in various plant species, including Morus alba (white mulberry), Maclura pomifera, and Garcinia multiflora. nih.govmdpi.com It is also found in Garcinia mangostana (purple mangosteen) and Symphonia globulifera. nih.govd-nb.info
Historical Perspectives on Maclurin Research and Discovery Contexts Maclurin was first isolated in 1850 by Wagner from Maclura tinctoria.mdpi.comIts chemical structure was subsequently established in 1895 by Ciamician and Silber.mdpi.comEarly research likely focused on its isolation and structural elucidation from natural sources. Historically, maclurin, as a component of plants like white mulberry, was utilized in traditional medicine for various purposes, including supporting overall vitality, promoting tissue healing, and as a topical remedy for skin conditions.vitabase.comIt was also incorporated into herbal tonics.vitabase.com
It is important to distinguish the chemical compound maclurin from the mathematician Colin Maclaurin, known for the Maclaurin series and his work in calculus and physics. st-andrews.ac.ukwikipedia.orgebsco.comamazon.comlindahall.orgfastercapital.com Research related to Colin Maclaurin pertains to the history of mathematics and physics, not the chemical compound. st-andrews.ac.ukwikipedia.orgebsco.comamazon.comlindahall.orgfastercapital.com
Current Trajectories and Significance of Maclurin Studies in Academic Disciplines Current research on maclurin is focused on elucidating its biological activities and potential therapeutic applications. Studies are exploring its antioxidant, anti-inflammatory, and anti-adipogenic properties.mdpi.comnih.govvitabase.com
Recent in vitro and in silico studies have investigated maclurin's anti-adipogenic effects, particularly its potential to inhibit fatty acid synthase (FAS), a key enzyme in lipogenesis. mdpi.comnih.gov Research using SwissDock software predicted a high probability of maclurin targeting FAS, with docking simulations indicating a strong binding affinity. mdpi.comnih.govresearchgate.net In vitro assays confirmed that maclurin effectively inhibited FAS activity in adipocytes in a concentration-dependent manner and reduced lipid accumulation. mdpi.comnih.govnih.gov
Maclurin has also demonstrated antioxidant activity, neutralizing free radicals and reducing oxidative stress. vitabase.comchemfaces.com Studies have shown its ability to scavenge various radicals, including hydroxyl, DPPH, and ABTS radicals. chemfaces.com This antioxidant capacity is attributed, in part, to its ortho-dihydroxyl groups. chemfaces.com
Furthermore, maclurin has been investigated for its effects on melanogenesis and skin pigmentation. While some studies suggest it can enhance melanogenesis through the activation of signaling pathways like cAMP/PKA/CREB and p38 MAPK/CREB, indicating potential as a protective agent against hypopigmented skin disorders, other research indicates it can suppress tyrosinase activation and melanin (B1238610) accumulation. researchgate.netscienceopen.comresearchgate.netnih.govresearchgate.net
Emerging research also suggests maclurin may have anti-inflammatory roles, potentially by inhibiting pathways like the caspase-11 non-canonical inflammasome. nih.gov Studies in macrophages have shown that maclurin suppressed the activation of caspase-11 and gasdermin D. nih.gov
The significance of maclurin studies lies in identifying and characterizing natural compounds with potential applications in various health areas, including metabolic health, inflammatory conditions, and skin disorders. The detailed research findings contribute to the broader field of natural product research and the potential development of new therapeutic agents.
Table 1: Summary of Maclurin's Biological Activities
| Activity | Research Findings | Source(s) |
| Anti-adipogenic | Inhibits Fatty Acid Synthase (FAS) activity; reduces lipid accumulation and downregulates adipogenic genes. | mdpi.comnih.govnih.gov |
| Antioxidant | Neutralizes free radicals (hydroxyl, DPPH, ABTS); protects against oxidative damage. | vitabase.comchemfaces.com |
| Anti-inflammatory | Inhibits caspase-11 non-canonical inflammasome; suppresses pro-inflammatory cytokines. | nih.gov |
| Melanogenesis | Can enhance melanogenesis via signaling pathways or suppress tyrosinase activity and melanin accumulation. | researchgate.netscienceopen.comresearchgate.netnih.gov |
Table 2: Maclurin Binding Affinity to FAS
| Compound | Binding Score (kcal/mol) |
| Maclurin | -7.3 |
| Cerulenin (B1668410) | -6.7 |
Data derived from in silico docking simulations investigating FAS inhibition. mdpi.comnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dihydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-7-4-10(17)12(11(18)5-7)13(19)6-1-2-8(15)9(16)3-6/h1-5,14-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPXDGRBWJIES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060163 | |
| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |
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Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maclurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |
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Solubility |
5 mg/mL at 14 °C | |
| Record name | Maclurin | |
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CAS No. |
519-34-6 | |
| Record name | Maclurin | |
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| Record name | Maclurin | |
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| Record name | Maclurin | |
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| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |
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| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |
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| Record name | 2,3',4,4',6-pentahydroxybenzophenone | |
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| Record name | MACLURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KFF3PMTU | |
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| Record name | Maclurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 - 222.5 °C | |
| Record name | Maclurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Botanical Sourcing of Maclurin
Isolation Methodologies and Extraction Techniques for Research Purposes The isolation of natural compounds like maclurin from plant materials typically involves extraction followed by purification techniques. Various extraction methods are employed in natural product research, ranging from traditional approaches to modern technologies.nih.govmdpi.com
Common extraction methods include maceration, Soxhlet extraction, and solvent extraction. nih.govmdpi.com More advanced techniques such as ultrasound-assisted extraction and microwave-assisted extraction are also utilized due to their efficiency and reduced time consumption. mdpi.com The choice of solvent is crucial and often involves polar or nonpolar solvents depending on the target compound's properties. researchgate.net For compounds like maclurin, which are not highly water-soluble, extractions are typically performed using nonpolar solvents. researchgate.net
Following extraction, purification is necessary to isolate maclurin from the complex mixture of compounds in the crude extract. Chromatography is a widely used technique for this purpose. nih.govmdpi.comresearchgate.net Column chromatography, including techniques utilizing silica (B1680970) gel or reversed-phase materials, is commonly employed to separate compounds based on their differing affinities for the stationary and mobile phases. mdpi.comresearchgate.netmdpi.com High-performance liquid chromatography (HPLC) is another powerful chromatographic method used for further purification and analysis, providing high resolution separation. nih.govmdpi.com
Research findings often detail specific extraction and isolation protocols. For instance, studies on Morus alba and Garcinia mangostana would involve extracting the relevant plant part (e.g., twigs, root bark, heartwood) using a suitable solvent, followed by chromatographic separation to obtain purified maclurin for further investigation. researchgate.netresearchgate.netinnovareacademics.ininnovareacademics.inresearchgate.net The specific conditions, such as solvent type, extraction duration, temperature, and chromatographic parameters, are optimized to maximize the yield and purity of the isolated compound. mdpi.comresearchgate.net
Maclurin Biosynthesis and Metabolic Pathways
Elucidation of Biosynthetic Precursors and Intermediates
The biosynthesis of maclurin, a benzophenone (B1666685), is understood to involve a mixed shikimate-acetate pathway in higher plants. scielo.br This pathway typically involves the condensation of moieties derived from both shikimic acid and acetate. scielo.br While the precise step-by-step enzymatic conversion leading directly to maclurin is an area of ongoing research, studies suggest that benzophenone intermediates are formed through the condensation of shikimate-derived components (providing ring B and the carbonyl carbon) and acetate-derived components (providing ring A). scielo.brrsc.org
Specifically, in some plant species, a benzophenone synthase enzyme is involved in producing 2,4,6-trihydroxybenzophenone, which can then be converted to other benzophenones like maclurin (2,3',4,4',6-pentahydroxybenzophenone) through hydroxylation steps catalyzed by enzymes such as 3'-hydroxylase. researchgate.net Another proposed precursor in the biosynthesis of maclurin, particularly in the context of Clusia species, is protocatechuic acid, which is thought to undergo a mechanism similar to that involving benzoyl-CoA. researchgate.net
Role of Maclurin as a Precursor in Xanthone (B1684191) Biosynthesis
Maclurin holds a crucial position as a precursor molecule in the biosynthetic pathway of certain xanthones, notably mangiferin (B1668620) and isomangiferin (B191597). nih.govresearchgate.netcmu.ac.thjst.go.jpfrontiersin.org Evidence from feeding experiments using labeled maclurin has demonstrated its efficient incorporation into these C-glucosylxanthones in plants like Anemarrhena asphodeloides. jst.go.jpcapes.gov.br This incorporation occurs prior to the formation of the xanthone nucleus, indicating that maclurin is glucosylated before the xanthone ring system is fully formed. jst.go.jpcapes.gov.br
The conversion of benzophenones like maclurin into xanthones represents a significant branch point in plant biosynthesis. researchgate.net This process is thought to involve an intramolecular reaction, potentially through mechanisms like oxidative phenol (B47542) coupling catalyzed by regioselective xanthone synthases, which may be cytochrome P450 oxidases. scielo.brresearchgate.net
Enzymatic Conversion to Mangiferin and Isomangiferin
The conversion of maclurin into mangiferin and isomangiferin involves a C-glucosylation step followed by cyclization. jst.go.jpfrontiersin.org Research suggests that maclurin 3-C-glucoside is a postulated intermediate in this pathway. jst.go.jpfrontiersin.org This intermediate is then enzymatically converted to the xanthone C-glycosides, mangiferin and isomangiferin. jst.go.jpfrontiersin.org
Involvement of C-Glycosyltransferase (CGT) Activities
C-glycosyltransferases (CGTs) play a critical role in the formation of benzophenone C-glycosides, including the glucosylation of maclurin. frontiersin.orgnih.gov These enzymes catalyze the transfer of an activated sugar, such as UDP-glucose, to an acceptor molecule, forming a carbon-carbon bond between the sugar and the aglycone. frontiersin.org
A specific C-glycosyltransferase, MiCGT (also known as UDP-glycosyltransferase 13 or MiUGT13), has been isolated and characterized from Mangifera indica. frontiersin.orgfrontiersin.orguniprot.org This enzyme is involved in the biosynthesis of mangiferin and demonstrates robust regio- and stereospecific C-glycosylation activity towards various substrates, including maclurin. frontiersin.orguniprot.orgbiorxiv.org MiCGT transfers UDP-glucose to maclurin to generate 3-C-glucosylmaclurin, which is subsequently cyclized by xanthone synthase to produce mangiferin. frontiersin.org
While MiCGT is a key enzyme in M. indica, other plant CGTs have also shown the capacity for C-glycosylation of maclurin, although maclurin may not be their primary endogenous substrate, and their conversion rates can be lower. researchgate.net For instance, an enzyme called AaCGT has been identified in Anemarrhena asphodeloides which can efficiently catalyze the mono-C-glycosylation of benzophenones like maclurin. nih.gov
Comparative Analysis of Biosynthetic Routes Across Plant Species
The general principle of xanthone biosynthesis in higher plants involves a mixed shikimate-acetate pathway leading to benzophenone intermediates, followed by intramolecular cyclization to form the xanthone ring system. nih.govscielo.br However, variations exist in the specific precursors and enzymatic steps across different plant families and species. nih.govfrontiersin.org
In the Gentianaceae family, the shikimate pathway supplies precursors to produce benzophenone intermediates, such as 2,3′,4,6-tetrahydroxybenzophenone isomers. frontiersin.org In contrast, the Hypericaceae family utilizes an L-phenylalanine-dependent pathway involving several reactions leading to benzophenone intermediates. frontiersin.org
While maclurin is recognized as a precursor for mangiferin and isomangiferin in species like Mangifera indica and Anemarrhena asphodeloides, where C-glucosylation of maclurin precedes xanthone formation jst.go.jpfrontiersin.orgfrontiersin.org, other xanthone biosynthetic routes exist. In Hypericum perforatum, for example, the xanthone skeleton itself is directly C-glycosylated to form isomangiferin from norathyriol, catalyzed by specific CGTs (N4CGT1 and N4CGT2). frontiersin.org This highlights that while maclurin is a significant intermediate in certain species, the precise point of glycosylation (at the benzophenone stage or the xanthone stage) and the specific enzymes involved can differ depending on the plant species. frontiersin.org
The conversion of benzophenones to xanthones is a critical biosynthetic step that varies between plants. researchgate.net This variation contributes to the structural diversity of xanthones found in nature. nih.gov
Here is a summary of key enzymes and intermediates discussed:
| Compound/Enzyme | Role in Biosynthesis | Associated Pathway/Reaction | Plant Species Examples |
| Maclurin | Precursor to Mangiferin and Isomangiferin | C-Glucosylation and Cyclization | Mangifera indica, Anemarrhena asphodeloides |
| 3-C-glucosylmaclurin | Intermediate in Mangiferin/Isomangiferin Biosynthesis | Formed by C-glucosylation of Maclurin | Mangifera indica, Anemarrhena asphodeloides |
| Benzophenone Synthase | Forms Benzophenone intermediates | Condensation of Shikimate and Acetate derivatives | Hypericum androsaemum |
| 3'-Hydroxylase | Converts Benzophenones | Hydroxylation of Benzophenone intermediates | Not specifically linked to Maclurin in search results |
| C-Glycosyltransferase (CGT) | Catalyzes C-glucosylation of Maclurin | Transfer of glucose to Maclurin | Mangifera indica (MiCGT), Anemarrhena asphodeloides (AaCGT) |
| MiCGT (UGT13) | Specific Benzophenone C-glycosyltransferase | Catalyzes C-glucosylation of Maclurin to 3-C-glucosylmaclurin | Mangifera indica |
| AaCGT | Promiscuous C-glycosyltransferase | Catalyzes mono-C-glycosylation of benzophenones | Anemarrhena asphodeloides |
| Xanthone Synthase | Catalyzes Cyclization to form Xanthone nucleus | Cyclization of C-glucosylbenzophenone | Mangifera indica |
| N4CGT1/N4CGT2 | Catalyzes C-glucosylation of Norathyriol | Direct C-glucosylation of Xanthone skeleton | Hypericum perforatum |
Mechanistic Investigations of Maclurin S Biological Activities
Anti-Adipogenic Mechanisms and Lipid Metabolism Modulation
Maclurin has demonstrated anti-adipogenic properties, primarily through its influence on key enzymes and transcription factors involved in lipid metabolism and adipocyte differentiation.
Inhibition of Fatty Acid Synthase (FAS) Activity
Fatty acid synthase (FAS) is a crucial enzyme in lipogenesis, the process of synthesizing fatty acids. Its role in adipocyte differentiation and lipid accumulation makes it a potential therapeutic target for obesity. Studies employing in silico and in vitro analyses have investigated maclurin's anti-adipogenic properties by focusing on its capacity to inhibit fatty acid synthesis through regulating FAS activity. nih.govnih.govmdpi.com In silico studies using SwissDock software predicted a high probability (95.6%) of maclurin targeting FAS, exceeding the interaction rates of established inhibitors like cerulenin (B1668410) (75%). nih.govnih.govresearchgate.net Docking simulations indicated maclurin's superior binding affinity to FAS, with a binding score of -7.3 kcal/mol compared to -6.7 kcal/mol for cerulenin. nih.govnih.govresearchgate.net Subsequent in vitro assays confirmed that maclurin effectively inhibits FAS activity in a concentration-dependent manner in 3T3-L1 adipocytes, without compromising cell viability. nih.govnih.govmdpi.com
Downregulation of Adipogenic Gene Expression (e.g., PPARγ, C/EBPα)
Maclurin treatment has been shown to significantly reduce the mRNA levels of key adipogenic transcription factors, including PPARγ and C/EBPα. nih.govnih.govmdpi.com PPARγ is essential for adipogenesis, and cells lacking PPARγ exhibit significantly reduced levels of C/EBPα and decreased adipogenic capacity. nih.gov The sequential decrease in these markers reflects the inhibition of adipocyte differentiation induced by maclurin treatment. nih.govmdpi.com Maclurin's impact on these key adipogenic genes further elucidates its mechanism of action, indicating its ability to suppress adipogenesis. nih.govmdpi.com
Impact on Adipocyte Differentiation Processes
Consistent with its inhibition of FAS and downregulation of adipogenic genes, maclurin treatment results in a significant reduction in lipid accumulation in 3T3-L1 adipocytes. nih.govmdpi.com This is evidenced by techniques such as Oil Red O staining and microscopic observations. nih.govmdpi.com The observed concentration-dependent decrease in lipid droplet size and number underscores maclurin's ability to modulate adipocyte morphology, a hallmark of adipogenic inhibition. nih.govmdpi.com By attenuating adipocyte differentiation, maclurin intervenes at a crucial metabolic node, impeding the accumulation of triglycerides within adipocytes. nih.govmdpi.com
Potential Activation of PPARα Signaling Pathways
FAS inhibition has the potential to activate PPARα signaling pathways that stimulate lipid catabolism in adipocytes. nih.gov This phenomenon can be explained by the fact that FAS inhibition reduces the production of lipid ligands essential for activating PPARγ. nih.gov Given these findings, it is of interest to investigate whether maclurin also activates PPARα signaling pathways. nih.gov Understanding maclurin's potential role in this mechanism could provide deeper insights into its effects on lipid metabolism and adipocyte function. nih.gov Future studies are planned to examine the impact of maclurin on PPARα activation to determine if it similarly influences lipid catabolism through this pathway. nih.gov
Antineoplastic Mechanisms and Cellular Growth Regulation
Maclurin has also exhibited antineoplastic effects, partly through the modulation of key signaling pathways involved in cellular growth and survival.
Modulation of Mitogen-Activated Protein Kinases (MAPKs): p38 and ERK Signaling
Maclurin modulates two of the three major mitogen-activated protein kinases (MAPKs) that are closely linked with cancer metastasis: p38 and Extracellular signal-regulated kinase (ERK). nih.govresearchgate.net Specifically, maclurin has been shown to activate p38 and inactivate Extracellular signal-regulated kinase in human osteosarcoma cells. nih.govresearchgate.net This modulation of MAPK signaling pathways contributes to maclurin's anti-cancer effects. nih.gov The activation of p38 MAPK has also been implicated in other cellular processes influenced by maclurin, such as the activation of Nrf2-mediated signaling, which offers protection against certain pollutants. mdpi.comresearchgate.net Furthermore, maclurin's melanogenic effects are mediated, in part, through the activation of the p38 MAPK signaling pathway. nih.gov
Induction of Apoptosis Pathways (e.g., PARP Regulation)
Maclurin has been shown to induce apoptosis in certain cancer cell lines. Studies have indicated that maclurin can exert prooxidative effects and induce apoptosis via caspase-3-independent PARP regulation in human osteosarcoma cells (U2OS). researchgate.net Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its cleavage is often considered a marker of apoptosis. researchgate.net While PARP-1 is a main substrate for caspases which inactivate it through cleavage during apoptosis, maclurin's mechanism in U2OS cells appears to involve PARP regulation independent of caspase-3. researchgate.netresearchgate.net Excessive activation of PARP-1 can lead to a form of cell death known as parthanatos, distinct from apoptosis and necrosis, which involves the accumulation of PAR polymer and nuclear translocation of apoptosis-inducing factor (AIF). neurologylive.com
Anti-Metastatic Effects via Signaling Pathway Inhibition (e.g., Src/FAK-ERK-β-catenin)
Maclurin exhibits anti-metastatic effects by inhibiting cancer cell migration and invasion through the modulation of specific signaling pathways. In human non-small-cell lung cancer cells (A549), maclurin has been shown to inhibit migration and invasion by repressing the Src/FAK-ERK-β-catenin signaling pathway. ptbioch.edu.pl This inhibition is linked to maclurin's antioxidant activity, which reduces intracellular reactive oxygen species (ROS) levels. chemfaces.comfrontiersin.org Reduced ROS levels lead to the downregulation of Src and ERK, key kinases involved in cell signaling and metastasis. chemfaces.com The suppression of Src/FAK and ERK signaling subsequently activates GSK-3β, which in turn inhibits the nuclear accumulation of β-catenin. chemfaces.comnih.gov This cascade of events leads to the downregulation of the transcriptional expression of matrix metalloproteinases (MMP)-2 and MMP-9, enzymes that play a crucial role in the degradation of the extracellular matrix and thus in cancer cell migration and invasion. chemfaces.comfrontiersin.org
The mechanistic link between maclurin's antioxidant activity and the inhibition of the Src/FAK-ERK-β-catenin pathway highlights a potential therapeutic strategy for inhibiting cancer metastasis.
Interactions with Aryl Hydrocarbon Receptor and Antioxidant Response Element Signaling
Maclurin interacts with the Aryl Hydrocarbon Receptor (AHR) and activates the Antioxidant Response Element (ARE) signaling pathway, contributing to its protective effects. Studies in human keratinocyte cells (HaCaT) have shown that maclurin treatment inhibits AHR signaling, evidenced by reduced xenobiotic response element (XRE) reporter activity, decreased expression of cytochrome P450 1A1 (CYP1A1), and reduced nuclear translocation of AHR. nih.gov Maclurin also suppressed the benzo[a]pyrene (B130552) (B[a]P)-induced dissociation of AHR from AHR-interacting protein (AIP). nih.gov
Furthermore, maclurin activates ARE signaling, which is crucial for cellular defense against oxidative stress. nih.govmdpi.com This activation is demonstrated by enhanced ARE luciferase reporter activity and increased expression of ARE-dependent genes, including nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and heme oxygenase-1 (HO-1). nih.gov Maclurin promotes Nrf2 activation and its nuclear translocation through the activation of p38 MAPK. nih.gov This dual action of inhibiting AHR signaling and activating Nrf2-mediated ARE signaling suggests maclurin's potential in protecting against harmful environmental pollutants like B[a]P. nih.govresearchgate.net
Melanogenesis Modulation Mechanisms
Maclurin has demonstrated the ability to modulate melanogenesis, the process of melanin (B1238610) synthesis, which is crucial for skin pigmentation and protection against UV irradiation. scienceopen.comnih.gov Depending on the context and cell type, maclurin can either promote or suppress melanogenesis, acting through different molecular mechanisms.
Suppression of Tyrosinase Activation and Melanin Accumulation
In some studies, maclurin has been shown to suppress UVB-induced tyrosinase activation and melanin accumulation. nih.govresearchgate.net Tyrosinase is a key enzyme in the melanin biosynthesis pathway. nih.govmdpi.com Research using B16F10 melanoma cells and three-dimensional human skin models indicated that maclurin pre-treatment ameliorated UVB-induced melanogenesis. nih.govresearchgate.net This suppressive effect is thought to be partly due to the direct binding and inhibition of tyrosinase by maclurin through the formation of hydrogen bonds and hydrophobic/aromatic interactions with tyrosinase residues. nih.govresearchgate.net Interestingly, in these studies, maclurin suppressed melanin accumulation without causing notable changes in the mRNA expression levels of melanogenesis-related genes such as tyrosinase, TRP1, TRP2, CREB, and MITF. nih.govresearchgate.netmdpi.com
Regulation of Melanogenesis-Related Gene Expression (e.g., MITF, TRP-1, TRP-2)
Conversely, other studies have reported that maclurin can enhance melanogenesis by increasing the expression of key melanogenesis-related genes. In human epidermal melanocytes, maclurin treatment increased the expression of microphthalmia-associated transcription factor (MITF), tyrosinase-related protein-1 (TRP-1), tyrosinase-related protein-2 (TRP-2), and tyrosinase at both mRNA and protein levels. scienceopen.comnih.govresearchgate.net MITF is a master transcription factor that regulates the expression of tyrosinase, TRP-1, and TRP-2 by binding to the M-box in their promoter regions. scienceopen.comfrontiersin.org Therefore, the upregulation of MITF by maclurin contributes significantly to the increased expression of these melanogenic enzymes and subsequent melanin synthesis. scienceopen.comnih.gov
Below is a table summarizing the effect of maclurin on the mRNA levels of melanogenesis-related genes in human epidermal melanocytes:
| Gene | Effect of Maclurin Treatment (mRNA Level) |
| MITF | Increased scienceopen.comnih.govresearchgate.net |
| Tyrosinase | Increased scienceopen.comnih.govresearchgate.net |
| TRP-1 | Increased scienceopen.comnih.govresearchgate.net |
| TRP-2 | Increased scienceopen.comnih.govresearchgate.net |
Activation of cAMP/PKA/CREB and p38 MAPK/CREB Signaling Pathways
The melanogenic effects of maclurin, particularly its ability to upregulate MITF and melanogenic enzymes, are mediated through the activation of specific signaling pathways, including the cAMP/PKA/CREB and p38 MAPK/CREB pathways. scienceopen.comnih.govsemanticscholar.org Maclurin treatment has been shown to increase intracellular cAMP levels, activate protein kinase A (PKA), and enhance the phosphorylation of the cAMP response element-binding protein (CREB). nih.gov CREB phosphorylation is crucial for the transcription of MITF. scienceopen.comnih.gov
Simultaneously, maclurin activates p38 MAPK, which also contributes to CREB phosphorylation and subsequent MITF upregulation. nih.govscienceopen.comnih.gov The activation of both the cAMP/PKA and p38 MAPK pathways converges on CREB, leading to increased MITF gene expression and ultimately promoting melanogenesis. scienceopen.comnih.govjst.go.jp Additionally, maclurin-induced suppression of p44/42 MAPK (ERK1/2) activation has also been reported to contribute to its melanogenic activity in human epidermal melanocytes. scienceopen.comnih.gov
The activation of these pathways by maclurin highlights a complex regulatory network governing melanogenesis, where maclurin acts as an activator to enhance melanin production.
Antioxidant and Cytoprotective Mechanisms
Maclurin demonstrates significant antioxidant and cytoprotective capabilities, primarily through the scavenging of reactive oxygen species, protection against oxidative damage to cells and DNA, and chelation of metal ions. These effects are potentially attributed to the presence of ortho-dihydroxyl groups in its structure, contributing to the stability of the ortho-benzoquinone form chemfaces.comnih.govthegoodscentscompany.com.
Scavenging of Reactive Oxygen Species (ROS)
Maclurin has been shown to effectively scavenge various reactive oxygen species, including hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), peroxynitrite (ONOO⁻), DPPH (1,1-diphenyl-2-picrylhydrazyl radical), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid radical)) chemfaces.comnih.govtargetmol.commdpi.com. Studies in cell-free systems have demonstrated that maclurin treatment can significantly suppress the levels of ROS and ONOO⁻ in a concentration-dependent manner nih.govmdpi.com. This radical scavenging activity indicates maclurin's direct action as an antioxidant mdpi.comnih.gov. The mechanism of scavenging hydroxyl radicals may involve both metal-chelating and direct radical scavenging, potentially via hydrogen atom transfer (HAT) or sequential electron-proton transfer (SEPT) mechanisms chemfaces.comnih.gov.
Protection Against Hydroxyl Radical-Induced Damage to Mesenchymal Stem Cells (MSCs)
Maclurin has demonstrated the ability to effectively protect mesenchymal stem cells (MSCs) from oxidative damage induced by hydroxyl radicals (•OH) chemfaces.comnih.govtargetmol.com. Treatment with maclurin at concentrations ranging from 62.1 to 310.5 µM effectively protected MSCs against •OH-induced cell cytotoxicity chemfaces.comnih.gov. This protective effect is linked to maclurin's capacity to scavenge hydroxyl radicals nih.gov.
DNA Protection from Oxidative Damage
Beyond cellular protection, maclurin has also been shown to efficiently protect DNA from damage induced by hydroxyl radicals chemfaces.comnih.govtargetmol.com. Antioxidant assays indicated that maclurin could protect DNA from •OH-induced damage at concentrations between 114.6 and 382.2 µM chemfaces.comnih.gov.
Chelation of Metal Ions (e.g., Cu2+)
Maclurin's antioxidant mechanism may also involve the chelation of metal ions, such as Cu²⁺ chemfaces.comnih.gov. Metal ions like copper can catalyze the production of reactive oxygen species, contributing to oxidative stress nih.gov. Maclurin has been shown to bind Cu²⁺ with an IC₅₀ value of 133.95 ± 11.92 µM chemfaces.comnih.gov. This metal-chelating ability can reduce the availability of these ions for catalyzing harmful radical formation chemfaces.comnih.govnih.gov.
Enzyme Inhibition Activities
Maclurin has also been investigated for its effects on enzyme activity, including enzymes involved in extracellular matrix degradation.
Collagenase Activity Modulation
Maclurin has been reported to inhibit the collagenase activity of matrix metalloproteinase-1 (MMP-1) in HaCaT human keratinocyte cells nih.govresearchgate.net. This inhibitory effect was observed in cellular assays, indicating that maclurin can suppress the enzymatic degradation of collagen by MMP-1 nih.govresearchgate.net. Upregulation of matrix metalloproteinase activity, including collagenases, is associated with the degradation of extracellular matrix proteins like collagen, contributing to processes such as skin aging researchgate.netmdpi.com. Maclurin's ability to inhibit MMP-1 collagenase activity suggests a potential role in modulating extracellular matrix remodeling nih.govresearchgate.net.
Glycemia-Related Enzyme Inhibition (e.g., α-amylase, invertase)
The inhibition of enzymes involved in carbohydrate digestion, such as α-amylase and invertase, is a therapeutic strategy for managing postprandial hyperglycemia, a key aspect of type 2 diabetes. phypha.irmdpi.com These enzymes are responsible for breaking down complex carbohydrates into simpler sugars that can be absorbed in the intestine.
Studies have investigated the potential of Maclurin to inhibit these enzymes. One study indicated that Maclurin showed weak positive inhibition against invertase with IC50 values between 500 µM and 1.0 mM. tandfonline.comtandfonline.com
While some research highlights the inhibitory potential of other natural compounds against α-amylase and α-glucosidase phypha.irmdpi.compensoft.net, specific detailed research findings on Maclurin's inhibitory activity against α-amylase and invertase with precise IC50 values or comparative data are not extensively available in the immediate search results. One study mentioned that a compound isolated from Symphonia globulifera, structurally related to xanthones and maclurin, showed good affinities with α-amylase (-9.36 kcal/mol) and invertase (-8.8 kcal/mol) in molecular interaction analyses. researchgate.net This compound was reported to interact with Asp 197 of α-amylase through a carbon hydrogen bond. researchgate.net However, this finding pertains to a related compound, not Maclurin itself.
Further detailed research is needed to fully elucidate the extent and mechanisms of Maclurin's direct inhibitory effects on α-amylase and invertase.
Anti-inflammatory Mechanisms (General)
Inflammation is a complex biological response involved in various physiological and pathological processes. mdpi.com Maclurin has demonstrated anti-inflammatory properties through various mechanisms.
Research indicates that Maclurin can inhibit the caspase-11 non-canonical inflammasome pathway in macrophages. nih.govresearchgate.net This pathway is involved in stimulating inflammatory responses. Maclurin was shown to protect macrophages from LPS-induced cytotoxicity and suppress pyroptosis stimulated by the caspase-11 non-canonical inflammasome. nih.gov
Mechanistic studies revealed that Maclurin significantly suppressed the proteolytic activation of caspase-11 and gasdermin D (GSDMD) in stimulated macrophages. nih.gov GSDMD cleavage is a key event in pyroptosis, a highly inflammatory form of programmed cell death. researchgate.net However, Maclurin did not inhibit the direct sensing of LPS by caspase-11. nih.gov
Furthermore, Maclurin decreased the secretion and mRNA expression of pro-inflammatory cytokines and inflammatory mediators. nih.gov These include:
IL-1β nih.gov
IL-18 nih.gov
TNF-α nih.gov
IL-6 nih.gov
Nitric oxide (NO) nih.gov
Inducible NO synthase (iNOS) nih.gov
In vivo studies using a mouse model of acute lethal sepsis showed that Maclurin ameliorated the condition by increasing survival rates and decreasing serum levels of IL-1β and IL-18. nih.gov These findings suggest that Maclurin acts as a novel anti-inflammatory agent by inhibiting the caspase-11 non-canonical inflammasome in macrophages, highlighting its potential as a therapeutic agent for inflammatory conditions. nih.govresearchgate.net
While the search results provide specific details on Maclurin's interaction with the caspase-11 inflammasome, general anti-inflammatory mechanisms often involve pathways such as the inhibition of NF-κB, AP-1, and STAT pathways, or the modulation of cyclooxygenase (COX) enzymes or PPAR receptors, as seen with other anti-inflammatory agents. mdpi.comnih.govyoutube.com Further research could explore if Maclurin also influences these broader inflammatory pathways.
Table 1: Summary of Maclurin's Biological Activities and Associated Data
| Biological Activity | Enzyme/Pathway Involved | Key Findings | Relevant Data/Metrics |
| Glycemia-Related Enzyme Inhibition | Invertase | Weak positive inhibition observed. tandfonline.comtandfonline.com | IC50 values between 500 µM and 1.0 mM. tandfonline.comtandfonline.com |
| Glycemia-Related Enzyme Inhibition | α-amylase | A related compound showed good affinity in molecular docking (-9.36 kcal/mol). researchgate.net Interaction with Asp 197 via carbon hydrogen bond suggested for related compound. researchgate.net | Molecular docking affinity: -9.36 kcal/mol (related compound). researchgate.net |
| Anti-inflammatory Mechanisms | Caspase-11 non-canonical inflammasome | Inhibits proteolytic activation of caspase-11 and GSDMD. nih.gov Suppresses pyroptosis. nih.gov Protects against LPS-induced cytotoxicity. nih.gov | Decreased secretion/mRNA of IL-1β, IL-18, TNF-α, IL-6, NO, iNOS. nih.gov |
| Anti-inflammatory Mechanisms (in vivo) | Acute lethal sepsis (mouse model) | Ameliorated sepsis. nih.gov Increased survival rate. nih.gov Decreased serum IL-1β and IL-18 levels. nih.gov | Increased survival rate, decreased serum IL-1β and IL-18. nih.gov |
Molecular Interactions and Target Identification Studies of Maclurin
Computational Approaches: Molecular Docking and Dynamics Simulations
Computational techniques, including molecular docking and molecular dynamics (MD) simulations, are valuable tools in the early stages of drug discovery. researchgate.netmpg.de They provide insights into the potential binding modes and interactions between small molecules like maclurin and target proteins. researchgate.net
Ligand-Protein Binding Affinity Predictions
Molecular docking is an in silico method used to predict the binding affinity and orientation of a ligand within a protein's binding site. researchgate.net Studies utilizing software like SwissDock have predicted a high probability of maclurin targeting specific proteins, such as Fatty Acid Synthase (FAS). researchgate.netmdpi.comnih.govnih.govresearchgate.net For instance, one study predicted a binding affinity of 95.6% for maclurin with FAS, which was higher than that of the established FAS inhibitor cerulenin (B1668410) (71.9%). mdpi.comnih.govresearchgate.net Docking simulations have also provided binding energy estimates, indicating the strength of the interaction. nih.govnih.gov For example, maclurin showed a superior binding affinity to FAS with a binding score of -7.3 kcal/mol compared to -6.7 kcal/mol for cerulenin. nih.govnih.gov
Molecular dynamics simulations can complement docking studies by providing a more dynamic view of protein-ligand interactions over time and can be used to refine docking poses and calculate more detailed interaction energies. researchgate.netresearchgate.net
| Compound | Predicted Binding Affinity to FAS (%) | Binding Score with FAS (kcal/mol) |
|---|---|---|
| Maclurin | 95.6 mdpi.comnih.govresearchgate.net | -7.3 nih.govnih.gov |
| Cerulenin | 71.9 mdpi.comnih.govresearchgate.net | -6.7 nih.govnih.gov |
Analysis of Specific Amino Acid Interactions (e.g., Hydrogen Bonding)
Detailed analysis of docking results can reveal the specific amino acid residues involved in the interaction between maclurin and its target proteins. These interactions often include hydrogen bonds and hydrophobic contacts, which contribute to the stability of the protein-ligand complex. mdpi.comsmolecule.com For example, interactions between maclurin and FAS have been analyzed, identifying specific residues involved in hydrogen bonding and hydrophobic interactions. mdpi.com Compared to cerulenin, which formed two hydrogen bonds and involved 11 non-ligand residues in hydrophobic contacts with FAS, maclurin was shown to form five hydrogen bonds and involve eight non-ligand residues in hydrophobic contacts, suggesting a significant contribution to binding. mdpi.com
| Compound | Hydrogen Bonds with FAS (Residues) | Hydrophobic Contacts with FAS (Non-Ligand Residues) |
|---|---|---|
| Maclurin | Ala 1348, Pro 1419, Met 1346, Thr 1544, Asn 1549 mdpi.com | Pro 1421, Lys 1347, Phe 1376, Thr 1546, Ala 1548, His 1542, Phe 1646, Cys 1305 mdpi.com |
| Cerulenin | Pro 1419, Thr 1544 mdpi.com | Gly 1645, Asn 1549, His 1542, Cys 1305, Phe 1646, His 1583, Phe 1644, Pro 1421, Phe 1376, Ala 1348, Met 1346 mdpi.com |
Identification and Validation of Protein Targets (e.g., FAS, AURKA, PLK1, CCNA2, KIF11)
Computational target prediction tools, such as SwissTargetPrediction, can identify potential protein targets for small molecules based on their structure. mdpi.comnih.gov Maclurin has been predicted to interact with several proteins, including Fatty Acid Synthase (FAS). researchgate.netmdpi.comnih.govnih.govresearchgate.net Experimental validation, such as in vitro enzyme assays, can confirm the inhibitory effects of maclurin on identified targets like FAS. researchgate.netnih.govnih.gov Studies have shown that maclurin effectively inhibits FAS activity in a concentration-dependent manner. researchgate.netnih.govnih.gov
Research has also identified other potential protein targets for maclurin, including Aurora kinase A (AURKA), Polo-like kinase 1 (PLK1), Cyclin A2 (CCNA2), and Kinesin-like protein KIF11. researchgate.netdntb.gov.ua These proteins are involved in various cellular processes, such as cell cycle regulation and mitosis. mdpi.comiiarjournals.orgresearchgate.net Further studies involving molecular docking and dynamics simulations have been conducted to investigate the interactions of maclurin with some of these targets, such as AURKA. researchgate.netdntb.gov.ua
Investigation of Maclurin's Influence on Cellular Signaling Networks
Maclurin has been shown to influence various cellular signaling pathways. Studies investigating its effects on melanogenesis have revealed that maclurin activates signaling pathways such as cAMP/PKA/CREB and p38 MAPK/CREB. smolecule.comscienceopen.comnih.govresearchgate.net This activation leads to increased expression of proteins involved in melanin (B1238610) production, including microphthalmia-associated transcription factor (MITF), tyrosinase-related protein-1 (TRP-1), TRP-2, and tyrosinase. scienceopen.comnih.govresearchgate.net Maclurin has also been found to decrease the phosphorylation levels of p44/42 MAPK. nih.gov These findings indicate that maclurin's effects on melanogenesis are mediated through the modulation of these specific signaling cascades. scienceopen.comnih.govresearchgate.net
Furthermore, maclurin has been reported to inhibit aryl hydrocarbon receptor signaling and activate antioxidant response element signaling, suggesting its potential protective effects against certain pollutants via Nrf2-mediated pathways. researchgate.netnih.gov In the context of anti-skin aging, maclurin has been shown to downregulate the expression of matrix metalloproteinase-1 (MMP-1) in human keratinocyte cells, potentially through the inhibition of ERK/Ets-1 signaling. nih.govresearchgate.net
| Signaling Pathway Affected by Maclurin | Observed Effect | Related Cellular Process |
|---|---|---|
| cAMP/PKA/CREB | Activation smolecule.comscienceopen.comnih.govresearchgate.net | Melanogenesis |
| p38 MAPK/CREB | Activation smolecule.comscienceopen.comnih.govresearchgate.net | Melanogenesis |
| p44/42 MAPK | Decreased phosphorylation nih.gov | Melanogenesis |
| Aryl Hydrocarbon Receptor | Inhibition researchgate.netnih.gov | Response to pollutants |
| Antioxidant Response Element (Nrf2) | Activation researchgate.netnih.gov | Antioxidant response |
| ERK/Ets-1 | Inhibition (potential mechanism for MMP-1 downregulation) nih.govresearchgate.net | Skin aging (MMP-1 expression) |
Maclurin Derivatives and Structure Activity Relationship Sar Studies
Synthesis and Characterization of Maclurin Analogues
The synthesis of Maclurin analogues involves creating compounds that are structurally similar to Maclurin but with specific modifications. These modifications can include alterations to the hydroxyl groups, the introduction of new functional groups, or changes to the core benzophenone (B1666685) structure. Research in this area focuses on developing efficient synthetic routes to access these analogues.
While specific detailed procedures for the synthesis of Maclurin analogues were not extensively detailed in the search results, the general approach to synthesizing flavonoid and xanthone (B1684191) derivatives, which share structural similarities with Maclurin (a benzophenone, but often discussed alongside xanthones due to shared biological sources and activities), involves various chemical reactions. These can include cyclization reactions, functional group modifications such as alkylation or acylation of hydroxyl groups, and the introduction of prenyl or other lipophilic chains. For example, studies on the synthesis of other flavonoid and xanthone derivatives highlight techniques like alkaline cyclization and reactions involving metal complexes for modification. nih.gov Characterization of the synthesized analogues typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structures and purity.
Investigation of Structural Modifications on Biological Activities
SAR studies on Maclurin derivatives aim to correlate specific structural changes with observed biological effects. By comparing the activities of Maclurin with those of its analogues, researchers can deduce the importance of different parts of the molecule for a particular activity.
Maclurin itself has demonstrated various biological activities, including anti-inflammatory, antioxidant, and protective effects on mesenchymal stem cells. thegoodscentscompany.comresearchgate.net It has also shown inhibitory effects on fatty acid synthase (FAS), suggesting potential in metabolic regulation. mdpi.com Docking simulations have indicated that Maclurin can bind to the FAS enzyme, forming hydrogen bonds and engaging in hydrophobic interactions with specific amino acid residues. mdpi.com This suggests that the arrangement and nature of the hydroxyl groups on Maclurin's structure likely play a significant role in its interaction with enzymes like FAS.
Comparative Analysis of Maclurin and Related Xanthones
Maclurin, though classified as a benzophenone, is often studied alongside xanthones due to their co-occurrence in natural sources and similar biological activities. Comparing the activities of Maclurin with related xanthones helps to understand the unique contributions of its structural scaffold to its biological profile.
Xanthones are a diverse class of oxygenated tricyclic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. mdpi.commdpi.comjocpr.com Maclurin has been shown to exhibit stronger anti-polyphenol oxidase (PPO) activity compared to some other xanthone-related compounds, contributing to its anti-browning effect. researchgate.net This suggests that despite structural differences, Maclurin shares and in some cases exceeds, certain activities found in xanthones.
Related xanthones such as Norartocarpetin and Artocarpetin are also found in Artocarpus species, similar to sources where Maclurin or related compounds are found. wikipedia.orglipidmaps.orgplantaedb.comnih.govuni.lunih.govuni.luuni.lu Studies comparing Maclurin to specific xanthones often focus on particular biological endpoints. For example, research might compare their antioxidant capacities, enzyme inhibitory effects, or cellular activities to understand if the open-chain benzophenone structure of Maclurin offers advantages or disadvantages compared to the cyclic xanthone core. The presence and pattern of hydroxyl and methoxy (B1213986) groups, as well as prenylation, are key structural features that vary among xanthones and significantly influence their activities. mdpi.comjapsonline.com A comparative analysis would therefore involve assessing how the specific arrangement of these groups in Maclurin contributes to its unique biological profile relative to xanthones with different substitution patterns.
Interactive Data Table: Select Biological Activities of Maclurin and Related Compounds
| Compound | Biological Activity | Notes |
| Maclurin | Anti-inflammatory | Reported effect. researchgate.net |
| Maclurin | Antioxidant | Demonstrated activity, potentially greater than ascorbic acid. thegoodscentscompany.comresearchgate.net |
| Maclurin | Mesenchymal stem cell protective effects | Reported effect. researchgate.net |
| Maclurin | Fatty Acid Synthase (FAS) inhibition | Shows binding affinity and inhibitory activity. mdpi.com |
| Maclurin | Anti-polyphenol oxidase (PPO) activity | Stronger activity compared to some xanthones. researchgate.net |
| Xanthone derivatives | α-glucosidase inhibition | Activities vary based on substitution pattern. jocpr.com |
| Xanthones | Antioxidant | Wide range of activities depending on structure. mdpi.com |
| Xanthones | Antimicrobial | Activities influenced by prenylation and oxygenation. mdpi.com |
| α-mangostin | Antibacterial (vs B. subtilis) | MIC = 8 μg/mL. mdpi.com |
Synthetic Methodologies for Maclurin Research
Chemoenzymatic Synthesis Methods
Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations. This approach can offer advantages such as milder reaction conditions, reduced by-product formation, and high stereo- or regioselectivity, which are particularly useful for synthesizing complex natural products like maclurin. nih.govmdpi.com While the search results did not provide specific examples of chemoenzymatic routes specifically for maclurin, the principles of this methodology are applicable. Chemoenzymatic strategies often involve using enzymes for specific steps like hydroxylation or glycosylation, which can be challenging to achieve selectively using purely chemical methods. thieme-connect.de The integration of biocatalysis with chemical synthesis is a growing field aimed at developing more efficient and sustainable synthetic processes. mdpi.com
Development of Novel Synthetic Routes to Maclurin and its Derivatives
Research into novel synthetic routes for maclurin and its derivatives is driven by the need for more efficient, cost-effective, and environmentally friendly methods, as well as the desire to synthesize analogs with potentially improved biological activities. uochb.cz Developing new routes often involves exploring alternative reaction mechanisms, catalysts, or starting materials. This can include the use of transition metal-catalyzed reactions for carbon-carbon bond formation or the development of new protecting group strategies to navigate the multiple reactive hydroxyl groups present in maclurin. numberanalytics.comacs.org The synthesis of maclurin derivatives may involve modifications to the hydroxyl groups (e.g., methylation, glycosylation) or alterations to the benzophenone (B1666685) core structure. smolecule.com The development of novel synthetic pathways is often guided by computational studies and retrosynthetic analysis to identify promising disconnections and reaction sequences. numberanalytics.comuochb.czchemrxiv.org
Compound Information
| Compound Name | PubChem CID |
| Maclurin | 68213 |
| Phloroglucinol | 359 |
| Resorcinol | 5054 |
| Benzaldehyde | 240 |
| Phloroglucinol dihydrate | 80196 |
| 4-Ethylresorcinol | 17927 |
| Benzaldehyde-d6 | 12998378 |
Data Tables
Table 1: Properties of Selected Maclurin Precursors (Illustrative)
| Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water | PubChem CID |
| Phloroglucinol | 126.11 | 219 | 1 g/100 mL | 359 |
| Resorcinol | 110.11 | 109-111 | Soluble | 5054 |
| Benzaldehyde | 106.12 | -26 | Slightly soluble | 240 |
Table 2: Examples of Synthetic Strategy Types (Illustrative)
| Strategy Type | Description | Potential Relevance to Maclurin Synthesis |
| Total Synthesis | Step-by-step construction of the target molecule from simpler precursors. | Applicable for building the benzophenone core and introducing functional groups. |
| Chemoenzymatic Synthesis | Combining chemical and enzymatic reactions for specific transformations. | Could be used for selective hydroxylation or other challenging steps. |
| Retrosynthetic Analysis | Working backward from the target to design a synthetic route. | Essential for planning efficient routes to maclurin and its derivatives. |
Advanced Analytical Methodologies in Maclurin Research
Chromatographic Techniques for Purification and Quantification
Chromatographic methods play a pivotal role in separating Maclurin from other co-occurring compounds in natural sources and for determining its concentration. The principle involves the differential partitioning of analytes between a stationary phase and a mobile phase, allowing for their separation based on various properties.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in Maclurin research for both its purification and quantification. This method offers high resolution and sensitivity, making it suitable for analyzing complex plant extracts. HPLC has been employed for the analysis of Maclurin in sources like Morus alba (mulberry) branches, where it is considered a marker compound nih.gov. Studies have developed reversed-phase HPLC methods for the separation and quantitative determination of Maclurin alongside other phenolic compounds nih.govwikipedia.org.
For instance, an RP-LC method was developed for the analysis of seven marker compounds, including Maclurin, in mulberry branch extracts. This method utilized a C18 column with a gradient solvent system of potassium phosphate (B84403) buffer (pH 4.4) and a mixture of water, acetonitrile, and methanol, achieving separation within 70 minutes nih.gov. The use of HPLC coupled with diode array detection (HPLC-DAD) allows for the detection and quantification of Maclurin based on its UV-Vis absorption characteristics wikipedia.org. HPLC is also used for the identification of Maclurin, often in conjunction with other techniques nih.gov.
HPLC is also integral to purification strategies. While the provided search results primarily highlight analytical applications for Maclurin, the principle of HPLC for purification involves scaling up the separation process to isolate larger quantities of the target compound from crude extracts or mixtures .
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. This coupling is invaluable for the comprehensive analysis of Maclurin and its derivatives in complex samples. LC-MS allows for the separation of different Maclurin compounds and provides molecular weight and fragmentation information, aiding in their unequivocal identification and structural elucidation mdpi.com.
LC-MS, specifically HPLC-DAD-Q-ToF-MS, has been used for the profiling of phenolic compounds, including Maclurin C-glucoside and Maclurin digalloyl glucoside, in extracts of mango (Mangifera indica L.) seed kernel nih.gov. This demonstrates the ability of LC-MS to characterize various glycosylated and galloylated forms of Maclurin that may be present in natural sources. The mass analyzer (e.g., quadrupole, time-of-flight) in LC-MS provides specific mass-to-charge ratio data for the eluting compounds, offering a higher degree of specificity compared to UV-Vis detection alone mdpi.com. While general LC-MS methods for analyzing various compounds exist researchgate.netnih.gov, their application to Maclurin allows for detailed characterization of its molecular structure and the identification of related metabolites in biological or botanical samples.
Spectroscopic Characterization in Research Contexts
Spectroscopic techniques provide essential information about the structural features and electronic properties of Maclurin. By analyzing the interaction of Maclurin with electromagnetic radiation, researchers can confirm its identity, determine its functional groups, and gain insights into its molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds like Maclurin. By analyzing the magnetic properties of atomic nuclei (commonly 1H and 13C), NMR provides detailed information about the connectivity of atoms and the functional groups within a molecule nih.gov.
1H-NMR spectroscopy is frequently used for the identification and structural confirmation of Maclurin nih.gov. Research on phenolic compounds from Maclura pomifera has utilized NMR spectra data for the characterization of isolated compounds, including Maclurin derivatives. NMR spectroscopy can provide data on the chemical shifts, splitting patterns, and integration of signals, which are unique to the specific arrangement of atoms in the Maclurin molecule. This allows researchers to confirm the proposed structure of synthesized or isolated Maclurin and to differentiate it from similar compounds. Databases for NMR spectra of organic structures can also be valuable resources for comparing experimental data with known spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the absorption of light by Maclurin in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, such as the conjugated system present in Maclurin's benzophenone (B1666685) structure.
UV-Vis absorption spectra can be used to identify the presence of Maclurin in extracts and to quantify its concentration based on the Beer-Lambert Law. The UV-Vis absorption spectrum of Maclura cochinchinensis, a source of Maclurin, shows characteristic absorption bands in the UV-Vis region. These absorption maxima are related to the electronic transitions within the Maclurin molecule and can serve as a fingerprint for its identification. UV-Vis detection is commonly coupled with HPLC (HPLC-UV or HPLC-DAD) for the analysis and quantification of Maclurin in various samples wikipedia.org.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups present in the Maclurin molecule. By measuring the absorption of infrared radiation, researchers can identify characteristic bonds and functional groups.
IR spectroscopy is a valuable tool for confirming the presence of specific functional groups in Maclurin, such as hydroxyl (O-H) and carbonyl (C=O) groups, which are part of its chemical structure. Analysis of the IR spectrum of Maclurin can provide confirmatory evidence for its identity by comparing the observed absorption bands to reference spectra or characteristic group frequencies. While the search results mention the "Maclaurin numerical KKT method" in the context of analyzing Attenuated Total Reflectance FT-IR spectra, this refers to a mathematical method used in spectral analysis rather than a direct application of IR to the Maclurin compound itself in this specific context. However, general IR spectroscopy principles are applicable to the characterization of Maclurin's functional groups. FTIR spectrometers can also be coupled with chromatographic techniques, although specific applications for Maclurin were not detailed in the search results.
Circular Dichroism (CD) Spectroscopy for Structural Studies
Circular Dichroism (CD) spectroscopy is a valuable technique for probing the structural characteristics of chiral molecules, including biomacromolecules like proteins and nucleic acids, by measuring the differential absorption of left- and right-circularly polarized light wikipedia.orgcreative-proteomics.comnih.gov. CD spectra in the far-UV region (180–240 nm) can provide quantitative estimates of protein secondary structure elements such as alpha-helices and beta-sheets, while near-UV spectra (260–320 nm) offer insights into tertiary structure by examining the environment of aromatic amino acid side chains wikipedia.orgmuni.cz. CD spectroscopy is also employed to study protein-ligand interactions and conformational changes nih.govmuni.cz.
While CD spectroscopy is a widely used technique for structural analysis of chiral molecules and their interactions, specific research findings detailing the application of CD spectroscopy for the structural study of Maclurin itself were not identified in the provided search results. Research mentioning "McLaurin" in the context of CD spectroscopy appears to refer to different subjects or authors washington.eduscholaris.cacore.ac.uk. Therefore, a detailed discussion of Maclurin's structural characteristics based on CD spectroscopic data cannot be provided within the scope of the information gathered.
Bioanalytical Assays for Activity Evaluation (e.g., Enzyme Activity Assays, Cell-based assays)
Bioanalytical assays, including enzyme activity assays and cell-based assays, are critical tools for evaluating the biological effects and mechanisms of action of compounds like Maclurin. These assays provide insights into how Maclurin interacts with specific enzymes or influences cellular processes.
Enzyme activity assays are laboratory methods used to measure the rate of enzymatic reactions, providing crucial data for studying enzyme kinetics and inhibition creative-biolabs.comamsbio.com. Maclurin has been investigated for its potential inhibitory effects on enzymes. For instance, in vitro enzyme activity assays have demonstrated that Maclurin effectively inhibits Fatty Acid Synthase (FAS) activity mdpi.comnih.gov. FAS is a key enzyme involved in lipogenesis mdpi.com. Research indicates that Maclurin inhibits FAS activity in a concentration-dependent manner mdpi.comnih.gov. Studies using crude enzyme fractions from differentiated adipocytes showed a decrease in FAS activity upon treatment with various concentrations of Maclurin, ranging from 0 to 400 μM mdpi.com. Furthermore, intracellular enzyme activity analysis in differentiated 3T3-L1 preadipocytes treated with Maclurin revealed a significant decrease in FAS activity at concentrations of 100 μM and 200 μM mdpi.com.
Cell-based assays are utilized to study biological responses in living cells, offering a more physiologically relevant context compared to biochemical assays bmglabtech.comtebubio.com. These assays are essential for evaluating the effects of compounds on cellular viability, proliferation, differentiation, and other functions bmglabtech.com. Maclurin's effects have been assessed using various cell-based models. Cell viability experiments using the MTS assay in 3T3-L1 preadipocytes treated with Maclurin at concentrations ranging from 10–200 μM for 24 and 48 hours indicated that Maclurin treatment did not compromise cell viability within these tested concentrations mdpi.comnih.gov.
Beyond viability, cell-based assays have been employed to investigate Maclurin's impact on specific cellular processes, such as adipocyte differentiation. In 3T3-L1 adipocytes, Maclurin treatment resulted in significant reductions in lipid accumulation mdpi.comnih.gov. This effect was accompanied by the downregulated expression of critical adipogenic genes, including PPARγ, C/EBPα, and FAS, indicating that Maclurin suppresses adipocyte differentiation mdpi.comnih.gov.
Other cell-based studies have explored different biological activities of Maclurin. For example, Maclurin has shown protective effects against hydroxyl radical-induced damage to mesenchymal stem cells targetmol.com. It has also demonstrated anti-cancer effects in human non-small-cell lung cancer cells and human osteosarcoma cells nih.govtargetmol.com. Cell-based assays have been instrumental in evaluating Maclurin's potential in various therapeutic areas by providing functional data on its effects on different cell types and processes.
Table: Effect of Maclurin on Intracellular FAS Activity in 3T3-L1 Adipocytes mdpi.com
| Maclurin Concentration (μM) | Relative FAS Activity (% of Control) |
| 0 | 100 |
| 10 | ~100 |
| 25 | ~100 |
| 50 | ~100 |
| 100 | ~75 |
| 200 | ~50 |
Note: Data approximated from graphical representation in source mdpi.com.
Table: Cell Viability of 3T3-L1 Preadipocytes Treated with Maclurin nih.gov
| Maclurin Concentration (μM) | Cell Viability (24h) (% of Control) | Cell Viability (48h) (% of Control) |
| 10 | ~100 | ~100 |
| 25 | ~100 | ~100 |
| 50 | ~100 | ~100 |
| 100 | ~100 | ~100 |
| 200 | ~100 | ~100 |
Note: Data approximated from graphical representation in source nih.gov.
Future Research Directions and Translational Potential of Maclurin Studies
Unexplored Biological Activities and Mechanistic Gaps
While Maclurin has demonstrated various biological effects, including antioxidant, anti-tyrosinase, anti-cancer, and anti-adipogenic activities, there remain numerous unexplored biological activities and gaps in the understanding of its underlying mechanisms. For instance, although some studies have investigated its effects on melanogenesis and its interaction with tyrosinase, conflicting results exist regarding whether it suppresses or enhances melanin (B1238610) production, highlighting a need for further mechanistic clarity, particularly in different cell types and conditions. mdpi.comscienceopen.com Its potential roles in other cellular processes and signaling pathways beyond those already identified, such as PPARα signaling in lipid metabolism, warrant further investigation. mdpi.com Comprehensive preclinical studies using various animal models are necessary to fully validate Maclurin's efficacy and long-term effects in the context of conditions like obesity and other metabolic disorders. nih.govmdpi.com Furthermore, research into its pharmacokinetic profile, including bioavailability, metabolism, and tissue distribution, is crucial for optimizing potential therapeutic applications. mdpi.com
Advanced Computational Modeling and Artificial Intelligence in Maclurin Research
Advanced computational modeling and artificial intelligence (AI) offer powerful tools to accelerate Maclurin research. Computational methods, such as protein-ligand docking simulations, have already been used to predict Maclurin's binding affinity to targets like fatty acid synthase (FAS), providing insights into its inhibitory activity. nih.govmdpi.com Future research can leverage AI and machine learning algorithms to predict novel protein targets and biological pathways influenced by Maclurin based on its chemical structure and existing biological data. umich.eduuniversidadesenaicimatec.edu.brsemanticscholar.org This can help prioritize experimental investigations into unexplored activities. Computational modeling can also be used to simulate Maclurin's interactions within complex biological systems, aiding in the elucidation of intricate mechanisms of action and predicting potential off-target effects. umich.eduuniversidadesenaicimatec.edu.br Furthermore, AI could assist in analyzing large datasets generated from high-throughput screening or multi-omics studies to identify subtle biological effects or synergistic interactions of Maclurin. umich.edu
Investigating Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of Maclurin with other bioactive compounds presents a promising research direction for enhancing its efficacy and broadening its applications. Studies have already shown that Maclurin can exhibit synergistic effects with compounds like ginsenoside compound K in downregulating the expression of matrix metalloproteinase-1 (MMP-1), a key factor in skin aging. mdpi.comnih.govscienceopen.comnih.gov Future research could explore combinations of Maclurin with other natural or synthetic compounds to identify synergistic interactions in various biological contexts, such as anti-cancer therapy, metabolic disease management, or antioxidant applications. nih.govresearchgate.net This could lead to the development of more potent and potentially lower-dose formulations, potentially reducing the risk of side effects and improving therapeutic outcomes.
Refinement of Biosynthetic Engineering for Enhanced Production
Maclurin is a natural product, and the efficiency of its extraction from plant sources can be a limiting factor for large-scale applications. Refinement of biosynthetic engineering approaches offers a path towards enhanced and sustainable production of Maclurin. While the biosynthesis of related compounds like xanthones has been studied, specific efforts focused on optimizing Maclurin production through metabolic engineering of microorganisms or plant cell cultures could significantly improve yields. researchgate.netosti.govyoutube.comlbl.gov Future research in this area could involve identifying and manipulating the genes and enzymes involved in Maclurin biosynthesis, optimizing fermentation conditions, or developing engineered biological systems for more efficient production. osti.govyoutube.comlbl.gov This would facilitate the availability of Maclurin for extensive research and potential commercial applications.
Development of Novel Maclurin-Based Research Tools and Probes
The development of novel Maclurin-based research tools and probes would be invaluable for further dissecting its biological roles and mechanisms. This could include synthesizing fluorescently labeled Maclurin analogs to track its cellular uptake, distribution, and target binding. mechanotechnology.orgnih.govresearchgate.netpromega.co.ukcambridge.org Developing affinity probes based on Maclurin could help identify and isolate its interacting proteins or other biomolecules. mechanotechnology.orgnih.govpromega.co.uk Such tools would enable more precise and detailed investigations into Maclurin's cellular targets and pathways, providing deeper insights into its biological activities. mechanotechnology.orgnih.govpromega.co.uk These probes could also be utilized in high-throughput screening assays to identify other compounds that modulate the same targets or pathways as Maclurin. mechanotechnology.orgpromega.co.uk
Q & A
Basic: What experimental methodologies are recommended to assess Maclurin's antioxidant activity in vitro?
Maclurin’s antioxidant properties are typically evaluated using assays targeting reactive oxygen species (ROS) scavenging. Key methodologies include:
- DPPH/ABTS⁺ Radical Scavenging Assays : Measure the compound’s ability to neutralize stable free radicals. Effective concentrations range from 114.6–382.2 μM for DNA protection and 62.1–310.5 μM for mesenchymal stem cell (MSC) protection .
- Metal Chelation Assays : Quantify Cu²⁺ binding capacity, which correlates with inhibition of oxidative DNA damage.
- Cell-Based Models : Use MSCs or cancer cell lines to evaluate protection against hydroxyl (OH)-induced damage. Ensure consistent oxygen tension and ROS induction protocols (e.g., H₂O₂ treatment) to standardize results .
Advanced: How can researchers resolve conflicting data on Maclurin’s IC₅₀ values across studies?
Discrepancies in reported IC₅₀ values (e.g., 122.87 μM for OH scavenging vs. 0.97 μM for ABTS⁺) often arise from:
- Assay Conditions : Variations in pH, temperature, or ROS induction methods (e.g., UV vs. chemical inducers).
- Cell Model Specificity : Primary MSCs vs. immortalized cell lines may differ in antioxidant enzyme expression.
- Standardization : Normalize data to positive controls (e.g., ascorbic acid) and validate with orthogonal assays (e.g., fluorescence-based ROS detection) .
Basic: What in vitro models are suitable for studying Maclurin’s anti-adipogenic effects?
Use 3T3-L1 preadipocytes or human adipose-derived stem cells (hASCs) to evaluate lipid accumulation inhibition. Key steps:
- Differentiation Protocol : Induce adipogenesis with insulin, dexamethasone, and IBMX.
- Maclurin Treatment : Administer at 10–100 μM during differentiation (days 0–10).
- Endpoint Analysis : Quantify lipid droplets via Oil Red O staining and measure adipogenic markers (e.g., PPARγ, FAS) via qPCR or Western blot .
Advanced: How should researchers design experiments to investigate Maclurin’s dual modulation of AHR and Nrf2 pathways?
To dissect Maclurin’s dual role in aryl hydrocarbon receptor (AHR) inhibition and Nrf2 activation:
- Pathway-Specific Inhibitors : Co-treat with CH223191 (AHR inhibitor) or ML385 (Nrf2 inhibitor) to isolate mechanistic contributions.
- Gene Knockdown : Use siRNA targeting AHR or Nrf2 in cell lines (e.g., HepG2) to validate pathway interactions.
- Functional Assays : Measure CYP1A1 (AHR target) and NQO1 (Nrf2 target) activity to confirm pathway modulation .
Basic: What are the critical parameters for optimizing Maclurin dosage in preclinical studies?
- Dose-Response Curves : Test 1–500 μM in vitro to identify non-toxic, effective ranges (e.g., IC₅₀ for antioxidant effects vs. cytotoxicity thresholds).
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
- In Vivo Translation : For animal models, calculate doses based on body surface area normalization (e.g., 10–50 mg/kg for mice) .
Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy of Maclurin?
In vivo limitations (e.g., poor bioavailability) require:
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS.
- Formulation Optimization : Use liposomal encapsulation or nanoparticle delivery to enhance solubility and stability.
- Biomarker Correlation : Compare in vitro IC₅₀ values with in vivo target engagement (e.g., Nrf2 activation in liver tissue) .
Basic: What statistical approaches are recommended for analyzing Maclurin’s dose-dependent effects?
- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model to calculate IC₅₀/EC₅₀.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. Maclurin) with adjustments for multiple comparisons (e.g., Tukey’s test).
- Power Analysis : Ensure sample sizes are sufficient (n ≥ 3 replicates) to detect biologically relevant effects .
Advanced: What strategies can reconcile conflicting findings on Maclurin’s role in FAS inhibition versus Nrf2 activation?
- Time-Course Experiments : Determine if FAS inhibition (acute) precedes Nrf2-mediated antioxidant effects (chronic).
- Pathway Crosstalk Analysis : Use transcriptomics (RNA-seq) to identify upstream regulators (e.g., AMPK) linking lipid metabolism and oxidative stress pathways.
- Tissue-Specific Models : Compare effects in adipocytes (FAS-dominated) vs. hepatocytes (Nrf2-dominated) .
Table 1: Key Experimental Parameters for Maclurin Studies
| Parameter | In Vitro Recommendations | In Vivo Recommendations |
|---|---|---|
| Concentration Range | 10–500 μM | 10–50 mg/kg (mice) |
| Assay Duration | 24–72 hours | 2–8 weeks |
| Key Biomarkers | ROS levels, FAS, PPARγ, Nrf2 | Liver enzymes, lipid profiles |
| Reference Controls | Ascorbic acid, Silymarin | Metformin, Resveratrol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
